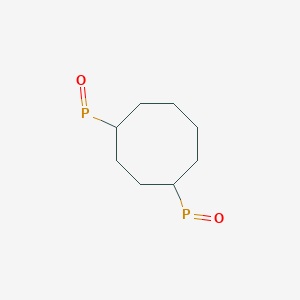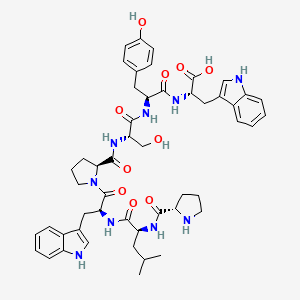
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves multiple steps, including the reaction of tert-butyl azidoformate with tryptophan and subsequent reactions with 2,4,6-trimethoxybenzenesulfonyl chloride to form the tryptophan side chain. The side chains are then coupled, followed by reactions with ethylamine and subsequent hydrolysis or hydrogenation to remove protecting groups, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan and tyrosine residues.
Reduction: Reduction reactions can affect the peptide bonds and side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability. These modifications can enhance or reduce the compound’s potency and efficacy in various applications .
Applications De Recherche Scientifique
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone secretion and cellular signaling pathways.
Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with GnRH receptors, leading to the inhibition of gonadotropin secretion. This results in the suppression of ovarian and testicular steroidogenesis, which is reversible upon discontinuation of the compound. The molecular targets include luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and the pathways involved are related to the regulation of gonadal steroid levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leuprolide acetate: A synthetic nonapeptide analog with similar potency and applications.
Triptorelin pamoate: Another GnRH analog with comparable effects on gonadotropin secretion.
Goserelin acetate: A synthetic decapeptide analog used in similar medical treatments
Uniqueness
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific amino acid sequence and the resulting biological activity. Its potency and efficacy in regulating hormone levels make it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
915146-78-0 |
|---|---|
Formule moléculaire |
C50H61N9O10 |
Poids moléculaire |
948.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C50H61N9O10/c1-28(2)21-38(54-44(62)37-13-7-19-51-37)45(63)56-40(23-30-25-52-35-11-5-3-9-33(30)35)49(67)59-20-8-14-43(59)48(66)58-42(27-60)47(65)55-39(22-29-15-17-32(61)18-16-29)46(64)57-41(50(68)69)24-31-26-53-36-12-6-4-10-34(31)36/h3-6,9-12,15-18,25-26,28,37-43,51-53,60-61H,7-8,13-14,19-24,27H2,1-2H3,(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,68,69)/t37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clé InChI |
BFTCQMMRMRXHTB-NKUVHBIJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@@H]7CCCN7 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C7CCCN7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


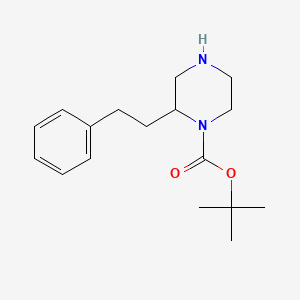
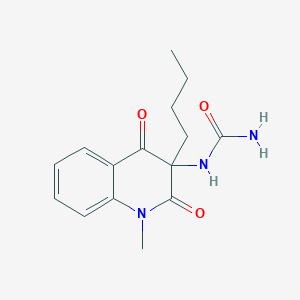
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)

![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
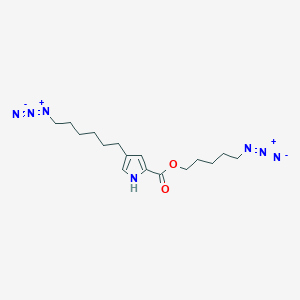
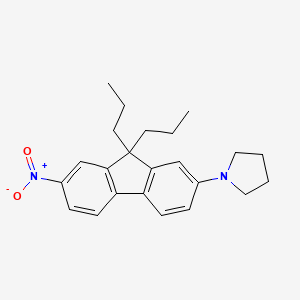
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
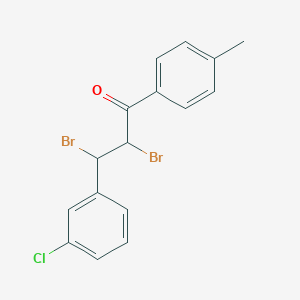
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
